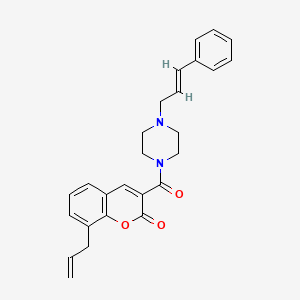![molecular formula C18H18ClNO4 B2387671 [2-(2-Éthoxyanilino)-2-oxoéthyl] 2-(4-chlorophényl)acétate CAS No. 391240-05-4](/img/structure/B2387671.png)
[2-(2-Éthoxyanilino)-2-oxoéthyl] 2-(4-chlorophényl)acétate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(2-Ethoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate: is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethoxyanilino group, an oxoethyl group, and a chlorophenyl acetate group. The combination of these functional groups imparts specific chemical properties and reactivity to the compound.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.
Biology:
Enzyme Inhibition: The compound could act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Cell Signaling: It may influence cell signaling pathways, providing insights into cellular processes.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Therapeutic Agents: It may exhibit therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
Agriculture: It may serve as a precursor for agrochemicals, enhancing crop protection and yield.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-Ethoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate typically involves a multi-step process. One common method includes the following steps:
Formation of the Ethoxyanilino Intermediate: The reaction begins with the ethoxylation of aniline to form 2-ethoxyaniline.
Acylation: The 2-ethoxyaniline is then acylated with an appropriate acyl chloride to form the corresponding amide.
Esterification: The amide is subsequently esterified with 2-(4-chlorophenyl)acetic acid under acidic conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the production of [2-(2-Ethoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate may involve optimized reaction conditions such as:
Catalysts: Use of catalysts to enhance reaction rates and yields.
Temperature and Pressure Control: Maintaining specific temperature and pressure conditions to ensure optimal reaction efficiency.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyanilino group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the oxoethyl group, converting it to a hydroxyl group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Hydroxyethyl derivatives.
Substitution Products: Various substituted phenyl derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of [2-(2-Ethoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and influencing biological pathways. For example, it could inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalysis. Additionally, it may modulate receptor signaling by acting as an agonist or antagonist, affecting downstream cellular responses.
Comparaison Avec Des Composés Similaires
- [2-(2-Methoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate
- [2-(2-Ethoxyanilino)-2-oxoethyl] 2-(4-bromophenyl)acetate
- [2-(2-Ethoxyanilino)-2-oxoethyl] 2-(4-fluorophenyl)acetate
Comparison:
- Structural Differences: The primary differences lie in the substituents on the phenyl ring (e.g., chlorine, bromine, fluorine) and the anilino group (e.g., ethoxy, methoxy).
- Chemical Properties: These structural variations can influence the compound’s reactivity, solubility, and stability.
- Biological Activity: The presence of different substituents may affect the compound’s interaction with biological targets, leading to variations in biological activity and therapeutic potential.
Propriétés
IUPAC Name |
[2-(2-ethoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c1-2-23-16-6-4-3-5-15(16)20-17(21)12-24-18(22)11-13-7-9-14(19)10-8-13/h3-10H,2,11-12H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYQYCKRKJOWMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)COC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(chloromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine](/img/structure/B2387590.png)




![3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B2387598.png)


![N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2387605.png)

![N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-iodoacetamide](/img/structure/B2387608.png)

![3-(4-Ethoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2387611.png)
